ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a chloro-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a phenylsulfonyl chloride reagent under basic conditions.
Attachment of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable chloro-methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenylsulfonyl group can enhance its binding affinity to certain biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate: shares structural similarities with other sulfonyl-containing compounds and piperidine derivatives.
Phenylsulfonyl Glycine Derivatives: Compounds with similar sulfonyl and glycine moieties.
Chloro-Methoxyphenyl Derivatives: Compounds containing the chloro-methoxyphenyl group.
Uniqueness
- The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities.
- The presence of the piperidine ring enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O6S/c1-3-32-23(28)17-11-13-25(14-12-17)22(27)16-26(18-9-10-21(31-2)20(24)15-18)33(29,30)19-7-5-4-6-8-19/h4-10,15,17H,3,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLXLTSJFKMDBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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